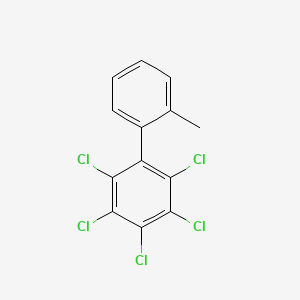
Trimethyl(3,3,6-trimethylhept-1-yn-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(3,3,6-trimethylhept-1-yn-1-yl)silane is an organosilicon compound with the molecular formula C13H26Si . This compound is characterized by the presence of a silane group attached to a heptynyl chain, which includes three methyl groups. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3,3,6-trimethylhept-1-yn-1-yl)silane typically involves the reaction of a heptynyl compound with a trimethylsilyl group. One common method is the hydrosilylation of an alkyne with a silane compound under the influence of a catalyst . The reaction conditions often include the use of a platinum or rhodium catalyst at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of fixed bed reactors with appropriate catalysts can also be employed to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(3,3,6-trimethylhept-1-yn-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Trimethyl(3,3,6-trimethylhept-1-yn-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound can be used to modify biomolecules for various biochemical studies.
Industry: It is used in the production of silicone-based materials and coatings
Wirkmechanismus
The mechanism by which Trimethyl(3,3,6-trimethylhept-1-yn-1-yl)silane exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form strong bonds with oxygen and fluorine, making it a useful reagent in various chemical transformations. The molecular pathways involved include hydrosilylation and radical-mediated reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
- Trimethoxysilane
- Tris(trimethylsilyl)silane
Uniqueness
Trimethyl(3,3,6-trimethylhept-1-yn-1-yl)silane is unique due to its specific heptynyl chain structure, which imparts distinct reactivity and properties compared to other silanes. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
61076-00-4 |
|---|---|
Molekularformel |
C13H26Si |
Molekulargewicht |
210.43 g/mol |
IUPAC-Name |
trimethyl(3,3,6-trimethylhept-1-ynyl)silane |
InChI |
InChI=1S/C13H26Si/c1-12(2)8-9-13(3,4)10-11-14(5,6)7/h12H,8-9H2,1-7H3 |
InChI-Schlüssel |
SXHCIZHRLRIQAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(C)(C)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)
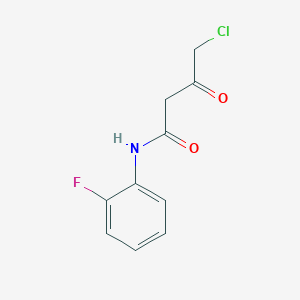
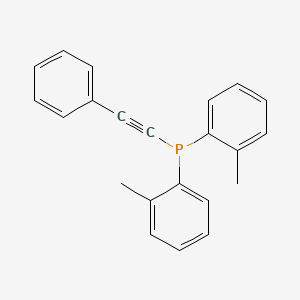
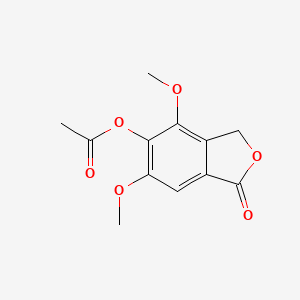
![3-(4-{2-[(2-Oxopropyl)amino]ethyl}phenyl)prop-2-enoic acid](/img/structure/B14587178.png)
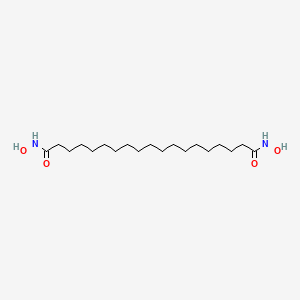
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)
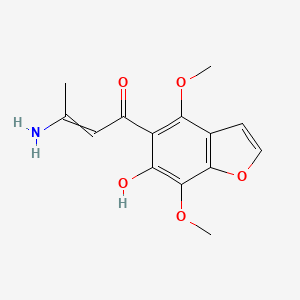

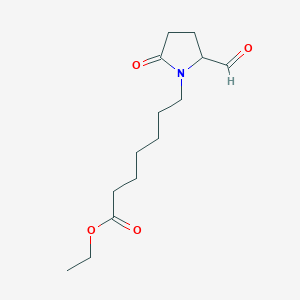

![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)
![[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid](/img/structure/B14587227.png)
